4-(3,5-Dichlorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine
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Overview
Description
4-(3,5-Dichlorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine is a heterocyclic compound that features a pyrimidine core substituted with a dichlorophenoxy group, a methoxy group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dichlorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative.
Introduction of Substituents: The dichlorophenoxy, methoxy, and pyridinyl groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dichlorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyridinyl group can be reduced to form a piperidine derivative.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) and sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield an aldehyde or carboxylic acid, while reduction of the pyridinyl group can yield a piperidine derivative.
Scientific Research Applications
4-(3,5-Dichlorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3,5-Dichlorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloropyrimidine: A precursor used in the synthesis of 4-(3,5-Dichlorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine.
3,5-Dichlorophenoxyacetic Acid: A compound with a similar dichlorophenoxy group.
2-Pyridylpyrimidine: A compound with a similar pyridinyl group.
Uniqueness
This compound is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(3,5-dichlorophenoxy)-5-methoxy-2-pyridin-2-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2/c1-22-14-9-20-15(13-4-2-3-5-19-13)21-16(14)23-12-7-10(17)6-11(18)8-12/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYIISGHJNPKBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC2=CC(=CC(=C2)Cl)Cl)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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